Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)

Lipophilicity Drug-likeness Physicochemical profiling

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) (CAS 110770-75-7), also referred to as (5-oxotricyclo[2.2.1.02,6]heptan-3-yl)methyl acetate, is a chiral polycyclic ketone ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g·mol⁻¹. The compound features a rigid tricyclo[2.2.1.02,6]heptane (nortricyclane) core bearing a ketone at position 5 and an acetoxymethyl ester substituent at position 3, resulting in five asymmetric centers.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 110770-75-7
Cat. No. B168601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)
CAS110770-75-7
SynonymsTricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]- (9CI)
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C2CC3C1C3C2=O
InChIInChI=1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3
InChIKeyWOAXKTCKJQSLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) (CAS 110770-75-7) – Procurement-Focused Compound Profile for Research and Industrial Sourcing


Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) (CAS 110770-75-7), also referred to as (5-oxotricyclo[2.2.1.02,6]heptan-3-yl)methyl acetate, is a chiral polycyclic ketone ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g·mol⁻¹ . The compound features a rigid tricyclo[2.2.1.02,6]heptane (nortricyclane) core bearing a ketone at position 5 and an acetoxymethyl ester substituent at position 3, resulting in five asymmetric centers . It is supplied as a research chemical with certified purity of 97–98% from multiple international vendors, and is primarily positioned as a chiral building block or synthetic intermediate in medicinal chemistry and organic synthesis programs .

Why Generic Substitution of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) with In-Class Analogs Introduces Uncontrolled Chemical Risk


The tricyclo[2.2.1.02,6]heptanone scaffold hosts a range of 3- and 5-substituted analogs—including the parent nortricyclanone (CAS 695-05-6, MW 108.14, LogP 0.887) , the 3-carboxylic acid derivative (CAS 71155-07-2, MW 152.15, LogP 0.152) , and the 3-methyl carboxylate (CAS 79356-39-1, MW 166.18, LogP 0.240) —that differ fundamentally in lipophilicity, hydrogen-bonding capacity, stereochemical complexity, and the synthetic handles available for downstream elaboration. These differences are not cosmetic: a change from the acetoxymethyl ester to a carboxylic acid, for instance, alters the computed LogP by approximately 0.1 log units and removes a protected hydroxymethyl equivalent that is essential for orthogonal deprotection strategies [1]. Substituting any of these analogs without requalifying the synthetic route or biological assay can therefore confound reproducibility, alter pharmacokinetic profiles of derived candidates, and invalidate structure–activity relationship (SAR) conclusions that depend on the precise spacing and electronics of the C-3 substituent.

Quantitative Differentiation Evidence for Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) Versus Closest Analogs – What the Data Show


LogP Comparison: Intermediate Lipophilicity Between Parent Nortricyclanone and Carboxylic Acid Analog Determines Membrane Permeability and Solubility Profile

The computed octanol–water partition coefficient (LogP) of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is 0.256 . This value sits between the more lipophilic parent nortricyclanone (LogP = 0.887, Δ = −0.631) and the more hydrophilic 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid (LogP = 0.152, Δ = +0.104) . The ester analog methyl 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has a nearly identical LogP of 0.240 , indicating that the acetoxymethyl ester and methyl ester confer comparable lipophilicity, but the acetoxymethyl variant offers a distinct hydrolytic release profile (acetyl → hydroxymethyl) not available from the methyl ester.

Lipophilicity Drug-likeness Physicochemical profiling

Stereochemical Complexity: Five Asymmetric Centers Enable Chiral Pool and Asymmetric Synthesis Applications Not Accessible with Simpler Analogs

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) contains 5 asymmetric atoms within its rigid tricyclic framework . In contrast, the parent nortricyclanone (CAS 695-05-6) contains only 2 asymmetric atoms . The methyl ester analog (CAS 79356-39-1) has 5 asymmetric atoms as well , reflecting the same core stereochemistry, but differs in the C-3 substituent functionality. The higher stereochemical density of the target compound—containing 5 stereocenters in a molecular weight of only 180 Da—yields a high Fsp3 value of 0.80 , consistent with three-dimensional, lead-like character preferred in fragment-based drug discovery. This stereochemical complexity is intrinsic to the rigid nortricyclane scaffold and is preserved during further functionalization, making the compound a valuable enantiopure or enantioenriched intermediate.

Stereochemistry Chiral building block Asymmetric synthesis

Hydrogen-Bond Acceptor Count and Synthetic Handle: Acetoxymethyl Ester Offers Orthogonal Deprotection Strategy Compared to Methyl Ester and Carboxylic Acid Analogs

The target compound possesses 2 hydrogen-bond acceptor (HBA) sites (ketone oxygen and ester carbonyl oxygen) , compared to 1 HBA for the parent nortricyclanone (ketone only) and 3 HBA for the methyl ester analog (ketone + two ester oxygens) . The acetoxymethyl group (–CH₂–O–C(=O)–CH₃) provides a protected hydroxymethyl equivalent that can be selectively unmasked under mild basic hydrolysis (e.g., K₂CO₃/MeOH) to reveal a free –CH₂OH group—a transformation not possible with the methyl ester, which yields a carboxylic acid upon hydrolysis [1]. This orthogonal reactivity is critical in multi-step syntheses where the ketone must remain intact while the ester is manipulated. Upon deprotection, the resulting hydroxymethyl intermediate gains an additional H-bond donor, further expanding its utility in fragment-based screening libraries.

Protecting group strategy Orthogonal deprotection Synthetic intermediate

Commercial Purity Benchmarking: Certified 97–98% Purity with Multi-Vendor Stock Availability Contrasts with Lower-Purity Carboxylic Acid Analog

Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is consistently offered at 97–98% purity by multiple independent suppliers including Fluorochem (98%) , Leyan (98%) , and MolCore (NLT 98%) , with stock availability confirmed at the 100 mg, 250 mg, and 1 g scales. In comparison, the 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid analog (CAS 71155-07-2) is typically supplied at ≥95% purity from vendors such as AKSci and CymitQuimica . The parent nortricyclanone (CAS 695-05-6) also achieves 98% purity but lacks the functional synthetic handle. Pricing data from Fluorochem indicates the target compound at £99/100 mg, £196/250 mg, and £430/1 g , representing a moderate premium over the simpler analogs that is justified by the higher stereochemical and functional complexity.

Chemical procurement Purity specification Supply chain reliability

Molecular Weight and Synthetic Stage: A More Advanced Intermediate Compared to the Parent Nortricyclanone, Reducing Downstream Synthetic Steps

With a molecular weight of 180.20 Da, Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is substantially more advanced as a synthetic intermediate than the parent nortricyclanone (MW 108.14 Da) , representing a mass increase of +72.06 Da (a +67% increase) that corresponds to the installed acetoxymethyl group (–CH₂OAc, formula mass 73.07). The compound is also 14–28 Da heavier than the methyl ester (MW 166.18) and carboxylic acid (MW 152.15) analogs, reflecting the additional methylene and acetyl groups. This means that a medicinal chemist sourcing the target compound starts two synthetic steps ahead of someone using nortricyclanone—bypassing the need to install and protect the C-3 hydroxymethyl group. In the context of isoprostane total synthesis, nortricyclanone derivatives have been employed as key intermediates requiring five synthetic steps to reach a cis-1,2-dialkylcyclopentane building block with an overall yield of 34% [1]; using a pre-functionalized acetoxymethyl derivative could theoretically shorten this sequence.

Synthetic efficiency Intermediate stage Medicinal chemistry

Optimal Research and Procurement Application Scenarios for Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) Based on Quantitative Evidence


Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp3 and Stereochemical Density

The compound's 5 asymmetric centers and Fsp3 = 0.80 make it an excellent addition to three-dimensional fragment libraries. Its intermediate LogP of 0.256 balances solubility and permeability for screening at typical fragment concentrations (0.5–2 mM in aqueous buffer with ≤5% DMSO). Compared to the 2-center parent nortricyclanone, this compound offers 2.5× more stereochemical information per molecule, increasing the probability of identifying enantioselective hits against chiral biological targets such as kinases, proteases, and GPCRs.

Protected Hydroxymethyl Synthetic Intermediate for Multi-Step Total Synthesis of Bioactive Nortricyclane-Derived Natural Products

The acetoxymethyl ester serves as a masked hydroxymethyl group that can be selectively deprotected under mild basic conditions (e.g., K₂CO₃/MeOH) without affecting the ketone [1]. This orthogonal reactivity is particularly valuable in the synthesis of isoprostanes and related cyclopentanoid natural products, where nortricyclanone derivatives have been established as key intermediates [2]. Starting from this compound eliminates two synthetic steps (C-3 functionalization and hydroxyl protection) compared to beginning with unsubstituted nortricyclanone, potentially improving the overall yield of sequences that otherwise proceed in ~34% over five steps.

Reference Standard or Starting Material for Structure–Activity Relationship (SAR) Studies on Rigid Polycyclic Ketone Scaffolds

When conducting SAR exploration around the nortricyclane pharmacophore, the consistent 97–98% purity and multi-vendor availability ensure reproducible biological data across different laboratories and experimental batches. The compound's well-defined stereochemistry (five fixed asymmetric centers) eliminates the confounding effects of diastereomeric mixtures that can arise when using less rigorously characterized analogs. Its computed LogP of 0.256 and 2 H-bond acceptors place it within lead-like chemical space (fulfilling the Rule of Three for fragments), making it suitable as a core scaffold for systematic substituent scanning.

Monomer Precursor for Stereochemically Defined Polymeric Materials via Acetoxymethyl-Functionalized Norbornane Systems

The acetoxymethyl substituent on the tricyclic scaffold parallels the reactivity of 5-acetoxymethylnorborn-2-ene systems, which have been employed in BF₃·O(C₂H₅)₂-catalyzed addition reactions with acrylic acids to produce mixed acetic–acrylic acid diesters as novel polymer monomers [3]. The ketone functionality in the target compound provides an additional site for post-polymerization modification (e.g., oxime formation, reductive amination), enabling the creation of functionalized polymers with tunable properties not achievable with the non-ketone norbornane analogs.

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